4-HO-DiPT
Overview
Description
4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) is a synthetic compound belonging to the tryptamine class. It is known for its psychoactive properties and is structurally related to other tryptamines such as psilocin. This compound is often used in scientific research to study its effects on the central nervous system and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with indole, a common starting material for tryptamines.
Alkylation: Indole is alkylated with diisopropylamine to form N,N-diisopropyltryptamine.
Hydroxylation: The N,N-diisopropyltryptamine is then hydroxylated at the 4-position to yield 4-hydroxy-N,N-diisopropyltryptamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the indole ring or the side chain.
Substitution: Various substituents can be introduced at different positions on the indole ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of 4-keto-N,N-diisopropyltryptamine.
Reduction: Formation of reduced derivatives of the indole ring.
Substitution: Formation of various substituted tryptamines.
Scientific Research Applications
4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and behavior.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Industry: Utilized in the development of new psychoactive substances and forensic analysis
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is known to mediate the hallucinogenic effects of tryptamines. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
Psilocin: A naturally occurring tryptamine found in certain mushrooms.
4-Hydroxy-N,N-diethyltryptamine: A synthetic tryptamine with similar psychoactive properties.
4-Hydroxy-N,N-dipropyltryptamine: Another synthetic tryptamine with structural similarities.
Uniqueness
4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) is unique due to its specific substitution pattern, which gives it distinct pharmacological properties compared to other tryptamines. Its rapid onset and short duration of action make it particularly interesting for research into fast-acting psychoactive substances .
Properties
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14;/h5-7,10-12,17,19H,8-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDIXSABJRYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348112 | |
Record name | 4-Hydroxy-DIPT hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63065-90-7 | |
Record name | 4-HO-DiPT HCL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-DIPT hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE76PMQ2P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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